Cas no 1545-95-5 (Benzenesulfonamide, N-(4-fluorophenyl)-3-nitro-)

Benzenesulfonamide, N-(4-fluorophenyl)-3-nitro-, is a specialized organic compound featuring a benzenesulfonamide core substituted with a 4-fluorophenyl group and a nitro moiety at the 3-position. This structure imparts distinct electronic and steric properties, making it valuable in synthetic chemistry and pharmaceutical research. The presence of both electron-withdrawing (nitro) and electron-donating (fluorophenyl) groups enhances its reactivity, particularly in nucleophilic substitution and coupling reactions. Its well-defined molecular architecture also facilitates applications in the development of sulfonamide-based inhibitors or intermediates for bioactive molecules. The compound’s purity and stability under standard conditions ensure reliable performance in experimental and industrial settings.
Benzenesulfonamide, N-(4-fluorophenyl)-3-nitro- structure
1545-95-5 structure
Product Name:Benzenesulfonamide, N-(4-fluorophenyl)-3-nitro-
CAS No:1545-95-5
MF:C12H9FN2O4S
MW:296.274265050888
CID:1329196
PubChem ID:4695439
Update Time:2025-05-21

Benzenesulfonamide, N-(4-fluorophenyl)-3-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, N-(4-fluorophenyl)-3-nitro-
    • N-(4-fluorophenyl)-3-nitrobenzenesulfonamide
    • CHEMBL183285
    • CS-0324290
    • SB82581
    • SCHEMBL5233742
    • AKOS003056190
    • AG-690/10427012
    • BAA54595
    • STK417728
    • DTXSID40405651
    • N-(4-FLUOROPHENYL)-3-NITROBENZENE-1-SULFONAMIDE
    • 1545-95-5
    • Inchi: 1S/C12H9FN2O4S/c13-9-4-6-10(7-5-9)14-20(18,19)12-3-1-2-11(8-12)15(16)17/h1-8,14H
    • InChI Key: WSFYADMZISWFAB-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C=1)[N+](=O)[O-])(NC1C=CC(=CC=1)F)(=O)=O

Computed Properties

  • Exact Mass: 296.02677
  • Monoisotopic Mass: 296.02670611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 100Ų

Experimental Properties

  • PSA: 89.31

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Additional information on Benzenesulfonamide, N-(4-fluorophenyl)-3-nitro-

Benzenesulfonamide, N-(4-fluorophenyl)-3-nitro- (CAS No. 1545-95-5): A Comprehensive Overview in Modern Chemical Research

Benzenesulfonamide, N-(4-fluorophenyl)-3-nitro- (CAS No. 1545-95-5) is a significant compound in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various scientific domains. The presence of both a nitro group and a fluorophenyl moiety makes it a versatile intermediate in synthetic chemistry, offering researchers a broad spectrum of possibilities for further derivatization and functionalization.

The nitro group in the molecular structure of Benzenesulfonamide, N-(4-fluorophenyl)-3-nitro- plays a crucial role in its reactivity. Nitro compounds are well-known for their ability to participate in various chemical reactions, including reduction to amino groups, which can be further modified to yield a wide array of pharmacologically active molecules. This property makes the compound particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where precise control over functional group transformations is essential.

On the other hand, the 4-fluorophenyl substituent contributes to the compound's electronic properties and influences its interactions with biological targets. Fluoro-substituted aromatic compounds are widely recognized for their enhanced metabolic stability and improved bioavailability, making them attractive candidates for drug development. The combination of these two functional groups in Benzenesulfonamide, N-(4-fluorophenyl)-3-nitro-, suggests a promising scaffold for designing novel therapeutic agents with optimized pharmacokinetic profiles.

In recent years, there has been growing interest in exploring the potential of Benzenesulfonamide derivatives as therapeutic agents. Studies have demonstrated that sulfonamides exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structural features of Benzenesulfonamide, N-(4-fluorophenyl)-3-nitro-, such as the nitro and fluorophenyl groups, may enhance its interaction with biological targets, leading to more potent and selective pharmacological effects.

One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. Researchers have leveraged its structural framework to develop novel sulfonamide-based drugs that target various diseases. For instance, recent studies have highlighted the potential of sulfonamides containing fluorine atoms as inhibitors of enzymes involved in cancer progression. The fluorine atom's ability to modulate electronic properties and influence metabolic stability has been instrumental in designing more effective inhibitors with improved pharmacological profiles.

The nitro group also plays a significant role in these derivatives. Its ability to undergo reduction to an amino group provides a versatile handle for further chemical modifications. This transformation allows chemists to introduce additional functional groups or alter the electronic properties of the molecule, thereby fine-tuning its biological activity. Such flexibility is crucial in drug discovery pipelines where multiple iterations are often required to optimize lead compounds.

Advances in computational chemistry have further enhanced the utility of Benzenesulfonamide derivatives like N-(4-fluorophenyl)-3-nitro-. Molecular modeling techniques enable researchers to predict the binding modes and interactions of these compounds with biological targets with high accuracy. This approach has accelerated the drug discovery process by allowing virtual screening of large libraries of compounds before experimental synthesis.

The integration of machine learning algorithms into drug discovery has also contributed significantly to the exploration of Benzenesulfonamide derivatives. These algorithms can identify patterns and relationships within large datasets, helping researchers design more effective sulfonamide-based drugs faster than traditional methods alone would permit. The combination of computational tools with experimental validation has led to several promising candidates entering clinical trials.

Moreover, Benzenesulfonamide derivatives have shown promise not only as standalone therapeutic agents but also as components of combination therapies. The synergistic effects achieved by combining multiple active ingredients can lead to improved treatment outcomes and reduced side effects compared to single-agent therapies. This approach is particularly relevant in treating complex diseases such as cancer and infectious disorders.

The synthesis and characterization of new derivatives remain an active area of research for scientists working with Benzenesulfonamide, N-(4-fluorophenyl)-3-nitro-. Innovations in synthetic methodologies have enabled the preparation of increasingly complex molecules with tailored properties for specific applications. Techniques such as transition-metal-catalyzed cross-coupling reactions have expanded the synthetic toolbox available for constructing sulfonamide-based scaffolds.

In conclusion, Benzenesulfonamide, N-(4-fluorophenyl)-3-nitro- (CAS No. 1545-95-5) represents a fascinating compound with significant potential in modern chemical research. Its unique structural features make it a valuable intermediate for synthesizing novel pharmaceuticals and agrochemicals. The ongoing exploration of its derivatives continues to yield promising results that could revolutionize therapeutic approaches across various medical fields.

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